2,2,3-Trimethyldecan-3-OL
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Overview
Description
2,2,3-Trimethyldecan-3-OL is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with three methyl groups at positions 2, 2, and 3. This compound is a branched alcohol, which means it has a more complex structure compared to straight-chain alcohols. The presence of multiple methyl groups can influence its physical and chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyldecan-3-OL can be achieved through several methods, including:
Grignard Reaction: This involves the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent.
Aldol Condensation: This method involves the condensation of aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones, which can then be hydrogenated to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethyldecan-3-OL can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2,2,3-Trimethyldecan-3-OL has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyldecan-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
2,2,3-Trimethyldecan-3-OL can be compared with other similar compounds, such as:
2,2,4-Trimethylpentane: A branched alkane with similar structural features but lacking the hydroxyl group.
2,3,4-Trimethylpentanol: Another branched alcohol with a different arrangement of methyl groups.
Uniqueness: The unique arrangement of methyl groups in this compound imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2,3-trimethyldecan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-6-7-8-9-10-11-13(5,14)12(2,3)4/h14H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTNQCHIGIFBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30762402 |
Source
|
Record name | 2,2,3-Trimethyldecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30762402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106324-00-9 |
Source
|
Record name | 2,2,3-Trimethyldecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30762402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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